Ethyl 4-(2-(benzylamino)-2-oxoethoxy)-1-(3-bromophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate
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Description
Ethyl 4-(2-(benzylamino)-2-oxoethoxy)-1-(3-bromophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C22H20BrN3O5 and its molecular weight is 486.322. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Compounds with complex structures, including ethyl groups, bromophenyl, and pyridazine carboxylate components, are often synthesized and characterized to explore their potential applications. For instance, the synthesis and characterization of model compounds can provide insights into their structural and electronic properties, which are crucial for their application in various fields, such as materials science and medicinal chemistry (Mure, Wang, & Klinman, 2003).
Antimicrobial and Anticancer Activities
Compounds containing bromophenyl groups and carboxylate esters have been investigated for their immunomodulatory and anticancer activities. For example, ethyl 6-bromo-3-methyl-1,3-thiazolo[3,2-a]benzimidazole-2-carboxylate and its derivatives showed significant inhibitors of LPS-stimulated NO generation and cytotoxicity against colon carcinoma and hepatocellular carcinoma cells, highlighting their potential as therapeutic agents (Abdel‐Aziz, Gamal-Eldeen, Hamdy, & Fakhr, 2009).
Antimicrobial Agents
The synthesis of new quinazolines, including ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3yl]-benzoate, and their evaluation as potential antimicrobial agents, demonstrates the relevance of such compounds in addressing bacterial and fungal infections. These studies offer a basis for the development of new antimicrobial therapies, leveraging the unique properties of these heterocyclic compounds (Desai, Shihora, & Moradia, 2007).
Properties
IUPAC Name |
ethyl 4-[2-(benzylamino)-2-oxoethoxy]-1-(3-bromophenyl)-6-oxopyridazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20BrN3O5/c1-2-30-22(29)21-18(31-14-19(27)24-13-15-7-4-3-5-8-15)12-20(28)26(25-21)17-10-6-9-16(23)11-17/h3-12H,2,13-14H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLEULTCYUCIPOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NCC2=CC=CC=C2)C3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20BrN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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